N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine
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Overview
Description
N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine is a complex organic compound that features a pyrimidine ring substituted with a nitro group, a methyl group, and an imidazole ring connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or methylamine.
Attachment of the Sulfanyl Group: The imidazole ring is then functionalized with a sulfanyl group using thiolation reactions, often involving thiourea or similar sulfur donors.
Construction of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a nitrile or amidine precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are typical.
Cyclization: Strong acids or bases, depending on the desired cyclization pathway.
Major Products
Reduction: Amines and hydroxylamines.
Substitution: Various alkylated or acylated derivatives.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the pyrimidine and nitro functionalities.
5-Nitroimidazole: Contains the nitro group but differs in the overall structure and functional groups.
2-Methylthio-4-nitropyrimidine: Similar pyrimidine core but different substituents.
Uniqueness
N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine is unique due to its combination of a nitro group, an imidazole ring, and a pyrimidine ring, which confer distinct electronic and steric properties that are not found in simpler analogs .
Properties
IUPAC Name |
N-methyl-6-(1-methylimidazol-2-yl)sulfanyl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S/c1-10-7-6(15(16)17)8(13-5-12-7)18-9-11-3-4-14(9)2/h3-5H,1-2H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHDKGHOFRNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)SC2=NC=CN2C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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